molecular formula C18H13ClN2O3 B3413139 6-(benzo[d][1,3]dioxol-5-yl)-2-(3-chlorobenzyl)pyridazin-3(2H)-one CAS No. 942008-00-6

6-(benzo[d][1,3]dioxol-5-yl)-2-(3-chlorobenzyl)pyridazin-3(2H)-one

Cat. No. B3413139
CAS RN: 942008-00-6
M. Wt: 340.8 g/mol
InChI Key: XLHGGBRHQSOMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(benzo[d][1,3]dioxol-5-yl)-2-(3-chlorobenzyl)pyridazin-3(2H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as GSK-J4 and is a potent inhibitor of the histone demethylase enzyme JMJD3.

Mechanism of Action

GSK-J4 is a potent inhibitor of the histone demethylase enzyme JMJD3, which plays a crucial role in the epigenetic regulation of gene expression. By inhibiting this enzyme, GSK-J4 can modulate the expression of genes involved in various biological processes, including cell differentiation, inflammation, and tumorigenesis.
Biochemical and Physiological Effects:
Studies have shown that GSK-J4 can modulate the expression of genes involved in various biological processes, including cell differentiation, inflammation, and tumorigenesis. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of GSK-J4 is its potent inhibitory activity against JMJD3, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one of the limitations of GSK-J4 is its relatively low solubility in water, which can make it challenging to use in certain experimental settings.

Future Directions

Future research on GSK-J4 could focus on exploring its potential applications in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies could investigate its mechanism of action and potential side effects in vivo, as well as its potential interactions with other drugs and compounds.

Scientific Research Applications

GSK-J4 has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-14-3-1-2-12(8-14)10-21-18(22)7-5-15(20-21)13-4-6-16-17(9-13)24-11-23-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHGGBRHQSOMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-Benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]pyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(benzo[d][1,3]dioxol-5-yl)-2-(3-chlorobenzyl)pyridazin-3(2H)-one
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6-(benzo[d][1,3]dioxol-5-yl)-2-(3-chlorobenzyl)pyridazin-3(2H)-one
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6-(benzo[d][1,3]dioxol-5-yl)-2-(3-chlorobenzyl)pyridazin-3(2H)-one

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